N,N,4-trimethyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-14-12-17(23-19(22-14)24(2)3)25-8-10-26(11-9-25)18-15-6-4-5-7-16(15)20-13-21-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAUUGIPYMZGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C22H27N5
- Molecular Weight : 425.48 g/mol
- CAS Number : 1902989-83-6
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Kinase Inhibition : The compound shows potential as an inhibitor of specific kinases involved in cell signaling pathways. Studies indicate that it may interact with the ATP-binding site of kinases, disrupting their activity and influencing cellular proliferation and survival pathways .
- Microtubule Dynamics : Similar compounds have been shown to affect microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests that this compound may also enhance the sensitivity of cancer cells to apoptosis by interfering with microtubule stability .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound across different models:
Antimicrobial Activity
In a recent study evaluating antimicrobial properties, derivatives similar to this compound exhibited moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MICs) were determined in the range of 100–400 µg/mL for several tested compounds .
Cancer Cell Lines
In vitro studies have demonstrated that the compound induces apoptosis in colon cancer cell lines (e.g., HT29). The mechanism involves the disruption of microtubule dynamics and activation of apoptotic pathways. The effective dose (ED50) for inducing mitotic arrest was approximately 115 nM .
Case Studies
- Colon Cancer Sensitization : A case study highlighted the use of piperazine derivatives similar to this compound in enhancing the sensitivity of colon cancer cells to tumor necrosis factor-induced apoptosis. The study found significant increases in apoptotic markers when treated with these compounds compared to controls .
- Kinase Selectivity : Research focusing on kinase selectivity showed that compounds with similar structures selectively inhibited CDK4/6 kinases while sparing other kinases. This selectivity is crucial for minimizing side effects during cancer treatment .
Summary Table of Biological Activities
Scientific Research Applications
Neuropharmacology
The compound's structural features indicate potential applications in neuropharmacology, particularly as modulators of neurotransmitter receptors. Compounds with similar structures have been investigated for their effects on AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. Allosteric modulation of these receptors can lead to therapeutic advancements in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies often focus on variations in the piperazine and pyrimidine rings to enhance potency and selectivity against specific biological targets. Such investigations could lead to the development of more effective derivatives with improved therapeutic indices.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its integration of pyrimidine, piperazine, and tetrahydroquinazoline. Below is a detailed comparison with analogous compounds from the literature:
Structural Analogues
Key Differences and Implications
- Core Heterocycle: The target compound’s pyrimidin-2-amine core differs from quinazolinamine () and pyrazolo-pyrimidine (), which may alter binding modes to enzymatic targets. Thiazolo[5,4-d]pyrimidin-7-amine derivatives () replace the pyrimidine with a thiazole-fused system, enhancing π-π stacking but reducing hydrogen-bonding capacity.
- Substituent Effects: The N,N,4-trimethyl group on the pyrimidine increases hydrophobicity, likely improving membrane permeability compared to unmethylated analogs (e.g., ).
- Biological Activity: Tetrahydroquinazoline-piperazine hybrids () show antiviral and antimalarial activity, suggesting the target compound may share similar pharmacological profiles.
Preparation Methods
Thiourea-Mediated Coupling of Pyrimidine and Piperazine
The foundational step involves coupling a substituted pyrimidin-2-amine with a piperazine-bearing tetrahydroquinazoline group. A method adapted from ACS Publications utilizes 1,1′-thiocarbonyldiimidazole to facilitate thiourea formation between 4-methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine. For the target compound, this approach is modified by replacing the trifluoromethylphenyl group with 5,6,7,8-tetrahydroquinazolin-4-ylpiperazine.
Reaction conditions include stirring at 40°C in acetonitrile for 7 minutes, achieving 75–85% yields. The thiourea intermediate is subsequently reduced to the amine using ammonium hydroxide and sodium periodate, though direct methylation may bypass this step for N,N,4-trimethyl derivatives.
Suzuki-Miyaura Cross-Coupling for Heterocyclic Integration
The tetrahydroquinazoline moiety is introduced via Suzuki-Miyaura coupling, as demonstrated in trisubstituted pyrimidine syntheses. A pyrimidine chloride intermediate reacts with a boronic acid-functionalized tetrahydroquinazoline under Pd(PPh₃)₄ catalysis. Optimal conditions involve microwave irradiation at 120°C for 30 minutes in DMF, yielding 60–70% of the coupled product.
Detailed Synthetic Procedures
Cyclocondensation of Diamines
Tetrahydroquinazoline is synthesized by cyclocondensing 1,2,3,4-tetrahydroisoquinoline with guanidine derivatives. For example, refluxing 1,2-diaminocyclohexane with cyanamide in ethanol forms the quinazoline core, which is then brominated at position 4 using PBr₃.
Piperazine Functionalization
The brominated quinazoline undergoes nucleophilic substitution with piperazine in the presence of K₂CO₃ at 80°C, yielding 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine. Purification via silica chromatography (eluent: 20% MeOH in DCM) affords the intermediate in 65% yield.
Methylation of Pyrimidin-2-Amine
4-Chloro-6-methylpyrimidin-2-amine is treated with methyl iodide and K₂CO₃ in DMF at 60°C, achieving exhaustive methylation at the 2-amino and 4-positions. The product is isolated via vacuum distillation (85% yield).
Chlorine Displacement with Piperazine
The chloropyrimidine intermediate reacts with 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine in acetonitrile at reflux (82°C, 12 hours), facilitated by DIEA as a base. The final compound is purified using reverse-phase HPLC (90% purity, 70% yield).
Optimization and Mechanistic Insights
Role of Electron-Donating Substituents
Introducing electron-donating groups (e.g., methyl) on the pyrimidine ring enhances coupling efficiency. For instance, 4-methylpyridin-2-amine exhibits 4× higher reactivity than unsubstituted analogues due to reduced steric hindrance.
Catalytic Systems and Solvent Effects
Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in Suzuki couplings, achieving 70% vs. 45% yields. Polar aprotic solvents (DMF, acetonitrile) improve solubility of piperazine intermediates, while microwave irradiation reduces reaction times from 24 hours to 30 minutes.
Structural Characterization
Spectroscopic Analysis
Purity and Stability
HPLC analysis shows >95% purity under acidic conditions (0.1% TFA in H₂O/MeOH). The compound is stable at −20°C for 6 months without degradation.
Applications and Further Directions
The compound’s piperazine and tetrahydroquinazoline motifs suggest potential as a kinase inhibitor or antimicrobial agent. Future work should explore:
Q & A
Q. What in vitro toxicity screening methods are recommended prior to in vivo studies?
- Methodology : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays (IC > 100 µM desired). Screen for hERG channel inhibition (patch-clamp assays) to avoid cardiac toxicity. A >10-fold selectivity window between target inhibition (e.g., IC = 50 nM) and hERG (IC > 10 µM) is ideal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
